1-(4-Chlorophenyl)-3-ethylpiperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

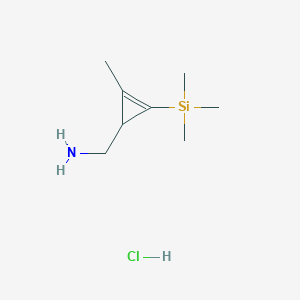

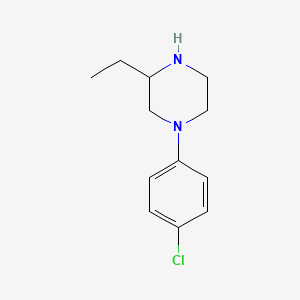

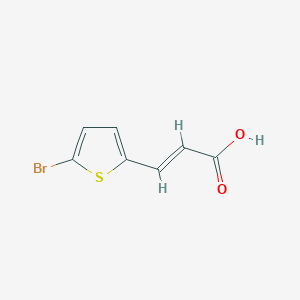

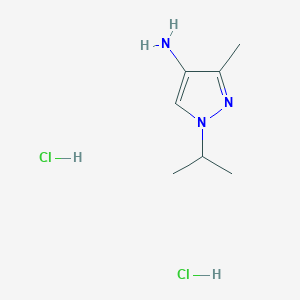

The compound "1-(4-Chlorophenyl)-3-ethylpiperazine" is a derivative of piperazine featuring a chlorophenyl group and an ethyl substituent. Piperazine derivatives are known for their biological activities and potential therapeutic applications. They are often explored for their interactions with various receptors in the body, such as the A1 adenosine receptor, which can influence allosteric enhancer activity . The structural variations in these compounds, such as the presence of chlorophenyl groups, can significantly affect their biological activity and physical properties.

Synthesis Analysis

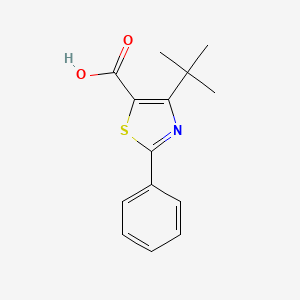

The synthesis of piperazine derivatives often involves the introduction of various substituents to the piperazine ring to explore their effects on biological activity. For instance, the synthesis of 2-amino-3-(4-chlorobenzoyl)-4-[(4-arylpiperazin-1-yl)methyl]thiophene derivatives has been reported, where modifications at the 5-position of the thiophene ring were found to have a fundamental effect on allosteric enhancer activity at the A1 adenosine receptor . Although the specific synthesis of "1-(4-Chlorophenyl)-3-ethylpiperazine" is not detailed in the provided papers, similar synthetic strategies could be applied, involving the attachment of the chlorophenyl and ethyl groups to the piperazine core.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is crucial in determining their biological activity. X-ray diffraction analyses are commonly used to determine the crystal structure of these compounds, providing insights into their conformation and geometry . For example, the crystal structure of a related compound, 1-ethylpiperazine-1,4-diium tetrachlorocadmate, was determined using single-crystal X-ray diffraction, revealing an orthorhombic system with specific unit cell parameters . Such structural information is essential for understanding the interactions of these molecules with biological targets.

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, which are often explored to modify their structure and enhance their biological properties. The reactivity of specific positions on the piperazine ring can be studied using techniques such as Fukui function calculations, which help identify reactive sites for chemical modifications . The chemical reactions of "1-(4-Chlorophenyl)-3-ethylpiperazine" would likely involve the functional groups attached to the piperazine ring, influencing its reactivity and the types of chemical transformations it can undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as their spectroscopic characteristics, thermal behavior, and dielectric properties, are important for their practical applications. Vibrational spectroscopic techniques like FT-IR and FT-Raman, along with quantum mechanical methods, are used to study these properties . Additionally, differential scanning calorimetry (DSC) and dielectric measurements can provide information on phase transitions and the material's response to temperature changes . The presence of substituents like the chlorophenyl and ethyl groups in "1-(4-Chlorophenyl)-3-ethylpiperazine" would influence these properties, potentially affecting the compound's stability and suitability for various applications.

Aplicaciones Científicas De Investigación

Neuroendocrine and Behavioral Effects

Compounds like m-Chlorophenylpiperazine (mCPP), a structural analog, have been extensively used to probe serotonin function in psychiatric research. It acts as a direct 5-hydroxytryptamine (5HT) agonist, influencing serotonin receptor sensitivity, and has been shown to elevate levels of ACTH, cortisol, prolactin, and body temperature in both animals and humans. This reflects its potential in studying the neuroendocrine and behavioral effects related to serotonin receptors (Mueller, Murphy, & Sunderland, 1985).

Antimycobacterial Activity

Research into derivatives of 1,5-bis(4-chlorophenyl)-2-methyl-3-(4-methylpiperazin-1-yl)methyl-1H-pyrrole has shown significant activity against Mycobacterium tuberculosis, indicating potential applications in developing antimycobacterial agents. This demonstrates the capacity of chlorophenylpiperazine derivatives to serve as a basis for new therapeutic agents (Biava et al., 2008).

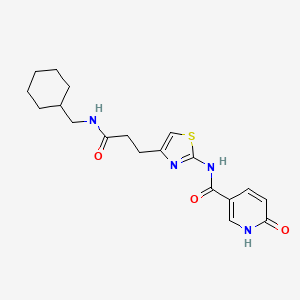

Catalytic Applications in Organic Synthesis

The lithium perchlorate-induced ring opening of (S)-triphenylethylene oxide with secondary amines, including N-methylpiperazine and N-phenylpiperazine, illustrates the use of these compounds in catalytically inducing enantioselective reactions. This suggests applications in organic synthesis, particularly in the addition of diethylzinc to aldehydes (Solà et al., 1998).

Photophosphorylation Inhibition Studies

Studies involving m-Chlorophenylpiperazine and its effects on brain glucose utilization highlight its utility in understanding the role of serotonin in brain metabolism and its potential impacts on conditions such as alcoholism. Such compounds can help elucidate the serotonergic system's influence on various brain regions (Hommer et al., 1997).

Spectroscopic and Quantum Mechanical Studies

The spectroscopic and quantum mechanical analysis of compounds structurally similar to "1-(4-Chlorophenyl)-3-ethylpiperazine" offers insights into their molecular properties. These studies serve as fundamental research to understand the electronic and structural aspects of these compounds, laying the groundwork for potential applications in materials science and medicinal chemistry (Kuruvilla et al., 2018).

Safety And Hazards

Propiedades

IUPAC Name |

1-(4-chlorophenyl)-3-ethylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2/c1-2-11-9-15(8-7-14-11)12-5-3-10(13)4-6-12/h3-6,11,14H,2,7-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDKBNIVCSCAEOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN(CCN1)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Chlorophenyl)-3-ethylpiperazine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2518077.png)

![8,9-Dimethoxy-5-[(4-nitrobenzyl)thio]-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2518079.png)

![(1R,3R)-3-Amino-1-hydroxyspiro[3.3]heptane-3-carboxylic acid;hydrochloride](/img/structure/B2518085.png)

![Ethyl 3-({[5-(3,4-dimethylisoxazol-5-yl)-2-thienyl]sulfonyl}amino)benzoate](/img/structure/B2518093.png)

![2-{[5-(4-Chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}acetamide](/img/structure/B2518095.png)